N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(4-ethylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(4-ethylphenyl)benzenesulfonamide is a complex organic compound that features a piperazine ring substituted with a benzodioxole group and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(4-ethylphenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a benzodioxole group. This can be achieved by reacting 1-(3’,4’-methylenedioxybenzyl)piperazine with an appropriate halide under basic conditions.
Coupling with Benzenesulfonamide: The intermediate is then coupled with a benzenesulfonamide derivative. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the sulfonamide bond.
Final Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(4-ethylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole group can be oxidized to form corresponding quinones.
Reduction: The sulfonamide moiety can be reduced under specific conditions to yield amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of quinones from the benzodioxole group.
Reduction: Formation of primary or secondary amines from the sulfonamide group.
Substitution: Introduction of various functional groups onto the piperazine ring.
Scientific Research Applications
N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(4-ethylphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly as a dopamine receptor agonist for the treatment of neurological disorders like Parkinson’s disease.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through its interaction with dopamine receptors. It acts as an agonist, binding to the receptors and mimicking the action of dopamine. This interaction leads to the activation of downstream signaling pathways, which can result in various physiological effects, such as improved motor function and cognitive enhancement.
Comparison with Similar Compounds
Similar Compounds
Piribedil: Another dopamine receptor agonist with a similar piperazine structure.
Quinpirole: A selective dopamine D2 receptor agonist.
Ropinirole: A non-ergoline dopamine agonist used in the treatment of Parkinson’s disease.
Uniqueness
N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(4-ethylphenyl)benzenesulfonamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other dopamine agonists. Its benzodioxole group, in particular, may enhance its binding affinity and selectivity for certain dopamine receptor subtypes.
Properties
Molecular Formula |
C28H31N3O5S |
---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
N-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-N-(4-ethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C28H31N3O5S/c1-2-22-8-11-24(12-9-22)31(37(33,34)25-6-4-3-5-7-25)20-28(32)30-16-14-29(15-17-30)19-23-10-13-26-27(18-23)36-21-35-26/h3-13,18H,2,14-17,19-21H2,1H3 |
InChI Key |
MFTHMZMGEASRQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.